molecular formula C14H10Cl2O2 B6416470 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid CAS No. 1261928-58-8

2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid

Cat. No.: B6416470
CAS No.: 1261928-58-8
M. Wt: 281.1 g/mol
InChI Key: KJXUSIOQERQSKC-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps :

    Starting Materials: 2-Chloro-5-iodobenzoic acid and 3-chloro-2-methylphenylboronic acid.

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

    Base: Potassium carbonate (K2CO3).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling to form more complex molecules.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol at room temperature.

    Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, and arylboronic acid in THF or DMF at 80-100°C.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

Major Products Formed

    Substitution: Formation of substituted benzoic acids with various functional groups.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid has several applications in scientific research :

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

2-chloro-5-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXUSIOQERQSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690278
Record name 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-58-8
Record name 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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